REACTION_CXSMILES
|
NC1OC=C(C(OCC)=O)N=1.CC(OC(C)=O)=O.[C:19]([NH:22][C:23]1[O:24][CH:25]=[C:26]([C:28]([O:30]CC)=[O:29])[N:27]=1)(=[O:21])[CH3:20].[Li+].[OH-]>CCO>[C:19]([NH:22][C:23]1[O:24][CH:25]=[C:26]([C:28]([OH:30])=[O:29])[N:27]=1)(=[O:21])[CH3:20] |f:3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC=1OC=C(N1)C(=O)OCC
|
Name
|
|
Quantity
|
9.1 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(=O)C
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1OC=C(N1)C(=O)OCC
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture is stirred at r.t. over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then the solvent is removed in vacuo
|
Type
|
ADDITION
|
Details
|
Some toluene is added
|
Type
|
CUSTOM
|
Details
|
all volatile components are removed in vacuo again
|
Type
|
CUSTOM
|
Details
|
The crude product is used without further purification
|
Type
|
CUSTOM
|
Details
|
Then the EtOH is removed in vacuo and diluted aq. HCl
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
the resulting precipitate is collected
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The resulting product is used without further purification
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)NC=1OC=C(N1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |